
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester is a complex organic compound with notable applications in various fields of scientific research. This compound is characterized by the presence of benzoic acid, trifluoromethyl, and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester typically involves multiple steps. One common method involves the reaction of benzoic acid derivatives with trifluoromethyl aniline and ethoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the ester groups facilitate binding to enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Trifluoromethyl compounds: Trifluoromethyl benzene and trifluoromethyl aniline are related compounds with similar chemical properties.
Uniqueness
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester stands out due to its combination of trifluoromethyl and ester groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
38004-33-0 |
|---|---|
Molecular Formula |
C20H19F3N2O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C20H19F3N2O5/c1-2-29-18(27)11-24-17(26)12-30-19(28)15-8-3-4-9-16(15)25-14-7-5-6-13(10-14)20(21,22)23/h3-10,25H,2,11-12H2,1H3,(H,24,26) |
InChI Key |
LUTKKCRVMWQDLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)COC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
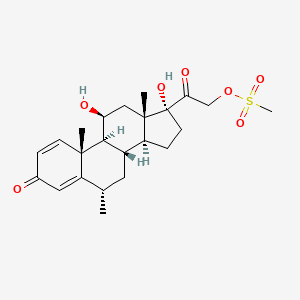
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
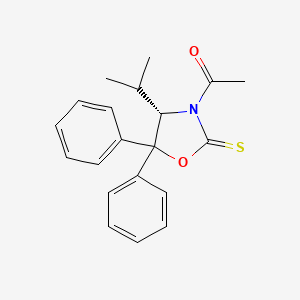
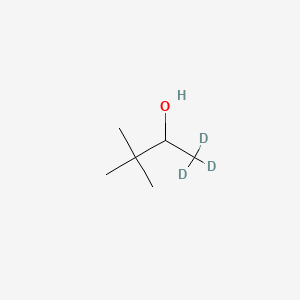
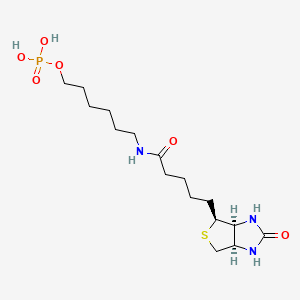
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
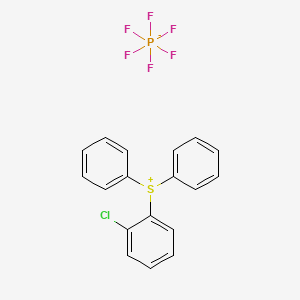

![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

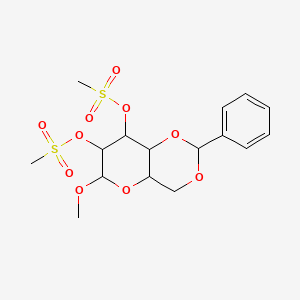
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
